![molecular formula C14H11IN2O2 B5871702 N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5871702.png)
N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide, also known as IBOPIM, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. IBOPIM belongs to the class of benzimidazole derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. It has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. It has also been shown to inhibit the activity of NF-kB, a protein involved in inflammation and cell survival.
Biochemical and Physiological Effects:
Studies have shown that N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide can induce apoptosis in cancer cells and inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative diseases. N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the treatment of infectious diseases.
実験室実験の利点と制限
N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide has several advantages for lab experiments, including its high yield synthesis method and its potential therapeutic applications in various fields. However, there are also limitations to its use in lab experiments, including its limited solubility in water and its potential toxicity.
将来の方向性
There are several future directions for the study of N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide. Further studies are needed to fully understand its mechanism of action and its potential therapeutic applications in various fields. Studies are also needed to determine its toxicity and potential side effects. N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide can potentially be modified to improve its solubility and bioavailability, making it a more effective therapeutic agent. Further studies are also needed to determine its potential use in combination with other drugs for the treatment of various diseases.
合成法
N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide can be synthesized using various methods, including the reaction of 3-iodobenzoic acid with benzoyl chloride in the presence of a base, followed by reaction with o-phenylenediamine in the presence of a dehydrating agent. Another method involves the reaction of 3-iodobenzoic acid with 2-aminophenol in the presence of a dehydrating agent, followed by reaction with benzoyl chloride. Both methods result in the formation of N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide with high yields.
科学的研究の応用
N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. Studies have shown that N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been shown to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide has also been studied for its antibacterial and antifungal properties, making it a potential candidate for the treatment of infectious diseases.
特性
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] 3-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O2/c15-12-8-4-7-11(9-12)14(18)19-17-13(16)10-5-2-1-3-6-10/h1-9H,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPDMDFOADWFPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC(=O)C2=CC(=CC=C2)I)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/OC(=O)C2=CC(=CC=C2)I)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


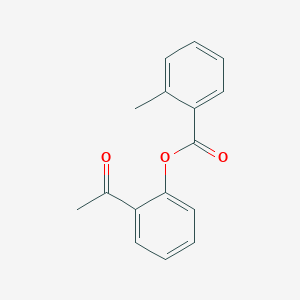
![2-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5871633.png)
![4-hydroxy-3,3-dimethyl-2-(5-methyl-2-furyl)-1,4-diazaspiro[4.6]undec-1-en-6-one semicarbazone 1-oxide](/img/structure/B5871645.png)
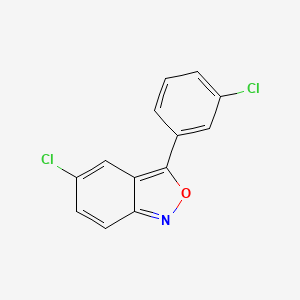
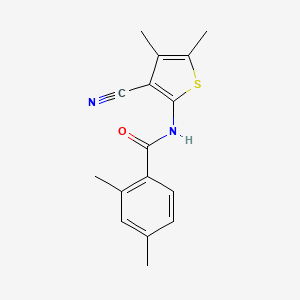
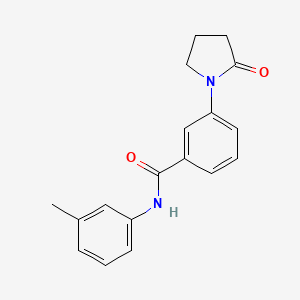
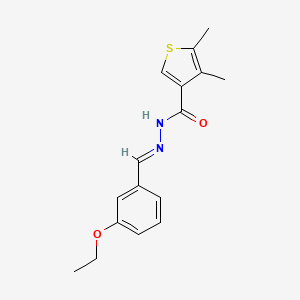
![2-methoxy-6-methyl-3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5871686.png)
![N-(2-chlorophenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5871694.png)
![N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5871713.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5871714.png)

